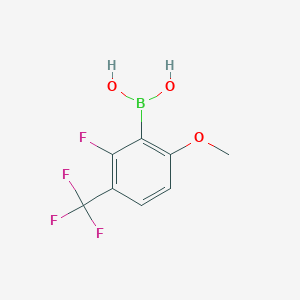

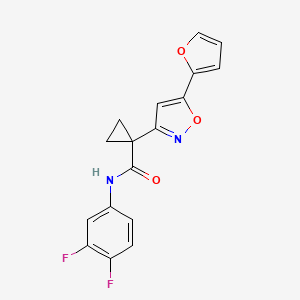

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(morpholinosulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(morpholinosulfonyl)benzamide, also known as CYM-51010, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Heterocyclic Synthesis and Potential Biological Activities

Research has explored the synthesis of novel heterocyclic compounds incorporating pyrimidine derivatives, which show promise for various biological activities. One study highlights the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives, revealing the potential for diverse chemical applications and biological functions. These compounds, synthesized through intramolecular cyclization, exhibit structural features that could be explored for anticonvulsant, antibacterial, and antifungal activities among others (Ho & Suen, 2013).

Antimicrobial and Anticonvulsant Properties

The development of enaminones from cyclic beta-dicarbonyl precursors has been studied, with findings indicating potent anticonvulsant activity and minimal neurotoxicity in some compounds. This research suggests potential therapeutic applications in neurology, specifically in epilepsy management (Edafiogho et al., 1992).

Antibacterial and Antifungal Activities

The synthesis and characterization of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have been investigated, with some compounds displaying significant antibacterial and antifungal activities. This research underscores the potential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Laxmi et al., 2019).

Synthesis of Complex Heterocycles

Further studies have focused on synthesizing complex heterocycles, such as novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones, demonstrating potential as antimicrobial agents. These findings contribute to the ongoing search for new therapeutic compounds with improved efficacy and safety profiles (Attia et al., 2013).

Novel Synthetic Pathways and Potential Antifungal Activities

The synthesis and characterization of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have been explored, highlighting novel synthetic pathways and potential antifungal activities against major plant pathogens. This research points to applications in agriculture, particularly in the development of new fungicides (Weiqun et al., 2005).

properties

IUPAC Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c24-19(20-12-16-11-18(14-1-2-14)22-13-21-16)15-3-5-17(6-4-15)28(25,26)23-7-9-27-10-8-23/h3-6,11,13-14H,1-2,7-10,12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMENKVDXECPLDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(morpholinosulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2669512.png)

![2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B2669521.png)

![2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2669525.png)

![N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide](/img/structure/B2669526.png)

![(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2669527.png)

![2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide](/img/structure/B2669530.png)

![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)